molecular formula C8H11ClN2O2 B15263482 3-(Dimethylamino)picolinic acid hydrochloride

3-(Dimethylamino)picolinic acid hydrochloride

Cat. No.: B15263482
M. Wt: 202.64 g/mol
InChI Key: BDACWYDEWVVELH-UHFFFAOYSA-N
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Description

3-(Dimethylamino)picolinic acid hydrochloride is an organic compound that belongs to the class of picolinic acids. It is a derivative of pyridine with a carboxylic acid substituent at the 2-position and a dimethylamino group at the 3-position. This compound is often used in various chemical and biological research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)picolinic acid hydrochloride typically involves the reaction of picolinic acid with dimethylamine under specific conditions. One common method includes the use of an organic solvent and a catalyst to facilitate the reaction. The reaction mixture is then subjected to hydrochloric acid to form the hydrochloride salt of the compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. The compound is then purified using techniques like crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)picolinic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Dimethylamino)picolinic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)picolinic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to zinc finger proteins, altering their structure and function. This binding disrupts zinc binding and inhibits the activity of these proteins, which are involved in various cellular processes such as viral replication and immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Dimethylamino)picolinic acid hydrochloride is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This functional group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.64 g/mol

IUPAC Name

3-(dimethylamino)pyridine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H10N2O2.ClH/c1-10(2)6-4-3-5-9-7(6)8(11)12;/h3-5H,1-2H3,(H,11,12);1H

InChI Key

BDACWYDEWVVELH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(N=CC=C1)C(=O)O.Cl

Origin of Product

United States

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